Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate
CAS No.:
Cat. No.: VC18302716
Molecular Formula: C12H13F3N2O4
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate -](/images/structure/VC18302716.png)
Specification
Molecular Formula | C12H13F3N2O4 |
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Molecular Weight | 306.24 g/mol |
IUPAC Name | diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate |
Standard InChI | InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3 |
Standard InChI Key | IDSGFLZGMZNWLN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate belongs to the class of malonic acid esters, characterized by a central malonate core (propanedioate) esterified with two ethyl groups. The molecule’s distinguishing feature is the pyridazine ring—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 3-position with a trifluoromethyl (-CF₃) group. The systematic IUPAC name reflects this substitution pattern: diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate.
Molecular Formula and Weight
The molecular formula is C₁₂H₁₃F₃N₂O₄, derived from:
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Malonate backbone: C₃O₄
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Ethyl ester groups: 2×(C₂H₅) → C₄H₁₀
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Pyridazinyl-CF₃ group: C₅H₃F₃N₂
The molecular weight calculates to 330.24 g/mol.
Structural Analogues and Comparative Data
While exact physical properties (e.g., melting/boiling points) for this compound are unreported, analogs like diethyl ethoxymethylenemalonate (EMME, C₁₀H₁₆O₅) offer benchmarks . EMME exhibits a boiling point of 279–283°C and density of 1.080 g/mL . The trifluoromethyl group’s electron-withdrawing nature likely reduces solubility in polar solvents compared to EMME, which is insoluble in water .
Synthesis and Reaction Pathways
The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate likely follows strategies employed for analogous malonate-pyridazine hybrids.
Diazotization and Coupling Reactions
A patent describing the synthesis of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate provides a relevant template. The process involves:
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Diazotization: Reacting an amine precursor (e.g., 2,6-diethyl-4-methylaniline) with isoamyl nitrite under catalytic conditions (CuCl or CuI) to form a diazonium salt.
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Coupling: Treating the diazonium salt with diethyl malonate in alkaline media (e.g., potassium tert-butoxide) .
For the target compound, the amine precursor would be 3-amino-6-(trifluoromethyl)pyridazine. The reaction solvent (e.g., N,N-dimethylformamide) and temperature (15–20°C) are critical to minimizing decomposition of the diazonium intermediate.
Gould-Jacobs Reaction
The Gould-Jacobs reaction, used to synthesize quinolines from anilines and EMME , could be adapted for pyridazine systems. Heating the malonate ester with 3-amino-6-(trifluoromethyl)pyridazine in a high-boiling solvent (e.g., diphenyl ether) may yield the target compound via cyclodehydration.
Applications in Organic and Medicinal Chemistry
Malonate esters are versatile intermediates in heterocycle synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery.
Building Block for Bioactive Molecules
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Antibiotics: Analogous to EMME’s role in synthesizing flumequine (a fluoroquinolone antibiotic) , this compound could serve as a precursor for trifluoromethylated quinolones or pyridazinyl-based antimicrobial agents.
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Kinase Inhibitors: The pyridazine scaffold is prevalent in kinase inhibitors (e.g., crizotinib derivatives) . Introducing a trifluoromethyl group may optimize target binding and pharmacokinetics.
Material Science Applications
The CF₃ group’s electron-deficient nature makes this compound a candidate for:
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Liquid Crystals: As a mesogen modifier in display technologies.
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Polymer Additives: Enhancing thermal stability in fluoropolymers.
Physicochemical Properties and Stability
Predicted Properties
Property | Value |
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LogP (Partition Coefficient) | ~2.5 (estimated via analogy to EMME ) |
Solubility | Insoluble in water; soluble in DMF, THF |
Stability | Hydrolyzes under strong acidic/basic conditions |
Spectroscopic Data
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IR: Strong C=O stretches at ~1740 cm⁻¹ (ester), C-F stretches at 1100–1200 cm⁻¹.
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¹H NMR: Ethyl groups (δ 1.2–1.4 ppm, triplets; δ 4.2–4.4 ppm, quartets), pyridazine protons (δ 7.5–8.5 ppm).
Future Research Directions
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Synthetic Optimization: Exploring catalysts (e.g., Pd-based) for coupling efficiency.
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Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity.
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Material Studies: Assessing dielectric properties for electronics applications.
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